molecular formula C16H21NO4 B070195 ETHYL N-CBZ-PIPERIDINE-4-CARBOXYLATE CAS No. 160809-38-1

ETHYL N-CBZ-PIPERIDINE-4-CARBOXYLATE

Cat. No.: B070195
CAS No.: 160809-38-1
M. Wt: 291.34 g/mol
InChI Key: XXDBOGXZKIODTO-UHFFFAOYSA-N
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Description

ETHYL N-CBZ-PIPERIDINE-4-CARBOXYLATE is an organic compound with the molecular formula C16H21NO4. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: ETHYL N-CBZ-PIPERIDINE-4-CARBOXYLATE can be synthesized through several methods. One common synthetic route involves the reaction of piperidine derivatives with benzyl and ethyl groups under specific conditions. For example, the microbial reduction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate can be used to produce the desired compound with high diastereomeric and enantiomeric excess .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic processes and controlled reaction environments is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: ETHYL N-CBZ-PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, bromides, and chlorides. For instance, palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides can lead to the formation of piperidine derivatives .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of alcohols using this compound as a reactant can produce various oxidized derivatives .

Comparison with Similar Compounds

Similar Compounds: ETHYL N-CBZ-PIPERIDINE-4-CARBOXYLATE is similar to other piperidine derivatives, such as ethyl 1-benzyl-3-oxopiperidine-4-carboxylate and ethyl N-Boc-piperidine-4-carboxylate . These compounds share structural similarities and are used in similar applications.

Uniqueness: What sets this compound apart is its specific combination of benzyl and ethyl groups, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industrial processes .

Properties

IUPAC Name

1-O-benzyl 4-O-ethyl piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-2-20-15(18)14-8-10-17(11-9-14)16(19)21-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDBOGXZKIODTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571024
Record name 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160809-38-1
Record name 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of benzyl chloroformate (95 g, 0.56 mol) in dichloromethane (200 ml) was added dropwise to an ice-bath-cooled, stirred mixture of ethyl isonipecotate (87 g, 0.55 mol), sodium carbonate (60 g, 0.57 mol) and dichloromethane (200 ml) over 70 minutes. The mixture was stirred at ambient temperature for 2.5 days and filtered though a pad of Celite™. The filtrate was concentrated in vacuo. The residue was partitioned between 2M aqueous hydrochloric acid and diethyl ether. Organic layer was separated, dried (MgSO4), filtered and concentrated. The residue was chromatographed on silica gel (ethyl acetate/iso-hexane) to give the title product (152 g, 94%).
Quantity
95 g
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reactant
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ice
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0 (± 1) mol
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reactant
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200 mL
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solvent
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87 g
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reactant
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60 g
Type
reactant
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200 mL
Type
solvent
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4-Ethoxycarbonylpiperidine (1.572 g, 10.0 mmol) was dissolved in tetrahydrofuran (50 ml); triethylamine (2.79 ml, 20.0 mmol) and benzyl chlorocarbonate (1.71 ml, 12.0 mmol) were added dropwise while cooled with an ice water bath; and the reaction mixture was stirred at room temperature overnight. The reaction mixture was partitioned between ethyl acetate and the saturated aqueous solution of sodium hydrogencarbonate. The organic layer was washed with brine and dried over anhydrous sodium sulfate. The solvent was distilled off, and the residue was purified by silica gel column chromatography (eluent; ethyl acetate:hexane=1:3) to yield the title compound (2.315 g, 7.95 mmol, 79.5%) as a colorless oil.
Quantity
1.572 g
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reactant
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Quantity
50 mL
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solvent
Reaction Step One
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2.79 mL
Type
reactant
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Quantity
1.71 mL
Type
reactant
Reaction Step Two
Yield
79.5%

Synthesis routes and methods IV

Procedure details

A solution of ethyl 4-piperidinecarboxylate (14.71 g) and triethylamine (12.04 g) in chloroform (200 mL) was cooled to 0° C. and treated dropwise with benzyl chloroformate (17.91 g). The resulting mixture was stirred at 0° C. for 1 hour, then was warmed to room temperature and was stirred for 12 hours. The mixture was then washed (1N hydrochloric acid, brine), dried, filtered and evaporated to yield a pale yellow oil (26.4 g). The oil was purified by chromatography, with dichloromethane:methanol (95.5) as the eluent, to afford the urethane as a colorless syrup (22.15 g); NMR: 7.35 (m, 5), 5.07 (s, 2), 4.06 (q,2, J=7.0), 3.91 (broad d, 2, J=13.3), 2.95 (broad, 2), 2.53 (m, 1), 1.82 (broad d, 2, J=13.3), 1.41 (m, 2), 1.18 (t, 3, J=7.0).
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14.71 g
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reactant
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12.04 g
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200 mL
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solvent
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17.91 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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